molecular formula C18H15NO3 B2493895 2-Oxazolidinone, 3-(1-oxo-3-phenyl-2-propen-1-yl)-4-phenyl-, (4S)- CAS No. 141209-95-2

2-Oxazolidinone, 3-(1-oxo-3-phenyl-2-propen-1-yl)-4-phenyl-, (4S)-

Cat. No.: B2493895
CAS No.: 141209-95-2
M. Wt: 293.322
InChI Key: RJNZUERQMGKTAF-LPQFERQCSA-N
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Description

2-Oxazolidinone, 3-(1-oxo-3-phenyl-2-propen-1-yl)-4-phenyl-, (4S)- is a complex organic compound that belongs to the oxazolidinone class This compound is characterized by its unique structure, which includes a five-membered ring containing both nitrogen and oxygen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Oxazolidinone, 3-(1-oxo-3-phenyl-2-propen-1-yl)-4-phenyl-, (4S)- typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of an amino alcohol with a carbonyl compound, followed by cyclization to form the oxazolidinone ring. The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for efficiency, with careful control of reaction parameters to maximize yield and minimize by-products. The use of continuous flow reactors and advanced purification techniques ensures the production of high-quality 2-Oxazolidinone, 3-(1-oxo-3-phenyl-2-propen-1-yl)-4-phenyl-, (4S)- on a commercial scale.

Chemical Reactions Analysis

Types of Reactions

2-Oxazolidinone, 3-(1-oxo-3-phenyl-2-propen-1-yl)-4-phenyl-, (4S)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The phenyl groups and the propenone moiety can undergo substitution reactions with various reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, with specific temperatures, solvents, and catalysts being employed.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, reduction may produce alcohols or amines, and substitution reactions can result in a wide range of derivatives with different functional groups.

Scientific Research Applications

2-Oxazolidinone, 3-(1-oxo-3-phenyl-2-propen-1-yl)-4-phenyl-, (4S)- has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new antibiotics and anti-cancer drugs.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Oxazolidinone, 3-(1-oxo-3-phenyl-2-propen-1-yl)-4-phenyl-, (4S)- involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate specific pathways, depending on its binding affinity and the nature of the target. The presence of phenyl groups and the propenone moiety plays a crucial role in its binding properties and overall activity.

Comparison with Similar Compounds

Similar Compounds

    2-Oxazolidinone, 3-(1-oxo-3-phenyl-2-propen-1-yl)-4-phenyl-, (4R)-: This is a stereoisomer with similar properties but different spatial arrangement.

    2-Oxazolidinone, 3-(1-oxo-3-phenyl-2-propen-1-yl)-4-methyl-: This compound has a methyl group instead of a phenyl group, leading to different chemical behavior.

    2-Oxazolidinone, 3-(1-oxo-3-phenyl-2-propen-1-yl)-4-ethyl-: The presence of an ethyl group alters its reactivity and applications.

Uniqueness

The uniqueness of 2-Oxazolidinone, 3-(1-oxo-3-phenyl-2-propen-1-yl)-4-phenyl-, (4S)- lies in its specific stereochemistry and the combination of functional groups. This makes it particularly valuable in research and industrial applications where precise molecular interactions are required.

Properties

IUPAC Name

(4S)-4-phenyl-3-[(E)-3-phenylprop-2-enoyl]-1,3-oxazolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15NO3/c20-17(12-11-14-7-3-1-4-8-14)19-16(13-22-18(19)21)15-9-5-2-6-10-15/h1-12,16H,13H2/b12-11+/t16-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJNZUERQMGKTAF-LPQFERQCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(N(C(=O)O1)C(=O)C=CC2=CC=CC=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H](N(C(=O)O1)C(=O)/C=C/C2=CC=CC=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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